N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a phenyl group, and an acetohydrazide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the starting materials, followed by a series of reactions to form the final product. Common synthetic routes include:
Condensation Reaction: The initial step often involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:
- 3-(4-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide .
- 4-methyl-N-(4-methylphenyl)benzene sulfonamide .
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C26H25N5O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O3S/c1-3-34-23-15-19(11-14-22(23)32)16-27-28-24(33)17-35-26-30-29-25(20-7-5-4-6-8-20)31(26)21-12-9-18(2)10-13-21/h4-16,32H,3,17H2,1-2H3,(H,28,33)/b27-16+ |
InChI Key |
JHSHNTUJBZPRMC-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4)O |
Origin of Product |
United States |
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